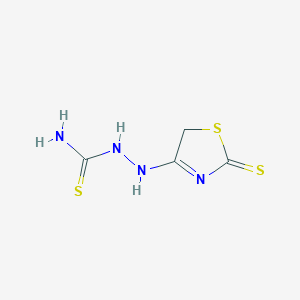

(E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide

Description

Properties

IUPAC Name |

[(2-sulfanylidene-5H-1,3-thiazol-4-yl)amino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S3/c5-3(9)8-7-2-1-11-4(10)6-2/h1H2,(H3,5,8,9)(H,6,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRBYOQKXDMTLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=S)S1)NNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and potential anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of thiazolidin-4-ones, characterized by a thiazolidine ring structure that contributes to its biological properties. The thiazolidinone moiety is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

Antioxidant Activity

Antioxidant activity is one of the key biological activities associated with this compound. Studies have demonstrated that compounds containing thiazolidinone structures exhibit significant free radical scavenging abilities.

Research Findings:

-

DPPH Assay : The compound showed effective inhibition of DPPH radical formation, indicating strong antioxidant properties. The percentage inhibition was found to be comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .

Compound % Inhibition at 250 µM This compound 67.7% ± 1.68% Ascorbic Acid 91.26% ± 0.49% BHT 89.30% ± 1.37% - Mechanism of Action : The antioxidant activity is attributed to the presence of thiourea fragments that stabilize free radicals through double conjugation, primarily with the thione group .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial and fungal strains.

Case Studies:

-

Bacterial Inhibition : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Fungal Activity : The compound also showed antifungal activity against Candida albicans, with an MIC of 16 µg/mL, indicating potential for treating fungal infections .

Anticancer Potential

Recent studies have suggested that thiazolidinone derivatives may possess anticancer properties due to their ability to induce apoptosis in cancer cells.

Research Findings:

-

Cell Line Studies : The compound was tested on various cancer cell lines, including MDA-MB-468 (breast cancer) and HCT-116 (colorectal cancer). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 20 to 40 µM .

Cell Line IC50 (µM) MDA-MB-468 25 HCT-116 30 - Mechanism of Action : The proposed mechanism involves the modulation of apoptotic pathways and inhibition of cell cycle progression, potentially through interaction with specific molecular targets involved in cancer cell survival .

Scientific Research Applications

Antioxidant Activity

The compound exhibits promising antioxidant properties, which are crucial for combating oxidative stress-related diseases. Studies have demonstrated that derivatives of thiazolidinones, including (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide, can effectively scavenge free radicals and inhibit lipid peroxidation.

Key Findings:

- The antioxidant capacity was measured using various assays, including the DPPH radical scavenging assay and the TBARS assay for lipid peroxidation .

- Compounds with specific structural modifications showed enhanced activity, indicating a structure-activity relationship that could guide future synthetic efforts to optimize antioxidant efficacy .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Thiazolidinone derivatives have shown effectiveness against both bacterial and fungal strains.

Research Highlights:

- In vitro studies indicated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic processes .

Anticancer Potential

The anticancer properties of this compound have garnered attention in recent research. Various studies have explored its efficacy against different cancer cell lines.

Case Studies:

- A study reported that this compound demonstrated cytotoxic effects on human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics like cisplatin .

- Mechanistic studies suggest that the compound may induce apoptosis and inhibit cell proliferation through various pathways, including modulation of PPARγ activity and interference with cell cycle progression .

Inhibition of Blood Coagulation Factors

Recent investigations have highlighted the potential of this compound as a dual inhibitor of coagulation factors Xa and XIa.

Findings:

- The compound was synthesized and screened for its ability to inhibit these factors, which are critical in the coagulation cascade. Some derivatives exhibited promising inhibitory activity with low IC50 values, indicating their potential use in treating thrombotic disorders .

Summary Table of Biological Activities

Chemical Reactions Analysis

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing nitrogen-sulfur heterocycles:

Reaction with Diethyl Maleate

Forms triazolo[3,4-b]thiadiazine derivatives via cyclocondensation :

Key Observations :

-

Solvent: Dichloromethane/water biphasic system with PEG-400 as a phase-transfer catalyst.

Formation of 1,2,4-Triazoles

Reaction with sodium hydroxide (8% aq.) induces cyclization to triazole-thiones :

Conditions :

Reactivity with Electrophiles

The exocyclic thione and hydrazine groups participate in nucleophilic substitutions:

Reaction with Aroyl Chlorides

Forms disubstituted thiocarbohydrazides under mild conditions :

Key Features :

Metal Complexation

The compound acts as a polydentate ligand, coordinating with transition metals via sulfur and nitrogen atoms.

Example :

Properties of Complexes :

-

Enhanced antioxidant activity compared to free ligands (IC values: 15–25 μM in DPPH assays) .

-

Stabilized by hydrogen bonds and π–π stacking, as confirmed by SC-XRD .

Oxidation and Redox Reactions

The thione group (-C=S) undergoes oxidation to sulfonic acid derivatives under strong oxidizing conditions:

Applications :

Characterization Techniques

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Thiosemicarbazones and Thiazolidinone Derivatives

Key Observations :

Comparison :

- Thiosemicarbazones are typically synthesized via straightforward condensation, while thioxothiazolidinones require additional steps (e.g., cyclization with thiocarbonyl agents) .

- Microwave-assisted synthesis () improves efficiency for coumarin-linked derivatives, reducing reaction times to 10 minutes.

Physicochemical Properties

Table 3: Melting Points and Spectral Data of Selected Compounds

Trends :

Table 4: Bioactivity of Structural Analogs

Mechanistic Insights :

Q & A

Q. What are the optimal synthetic routes for (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide, and how do reaction conditions influence yield?

The synthesis typically involves condensation of thiosemicarbazide derivatives with aldehydes or ketones under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- pH and temperature : Neutral to slightly acidic pH (6–7) and temperatures between 60–80°C minimize side reactions like hydrolysis .

- Catalysts : Acidic or basic catalysts (e.g., acetic acid, piperidine) accelerate imine formation .

Methodological validation : Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm purity using HPLC (>95%) .

Q. How is the structural integrity of this compound validated post-synthesis?

Use a multi-technique approach:

- NMR : Assign peaks for thioxothiazolidine (δ 3.5–4.0 ppm for CH2 groups) and hydrazinecarbothioamide (δ 8.5–9.5 ppm for NH protons) .

- Mass spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of S or NH2 groups) .

- X-ray crystallography : Resolve E/Z isomerism using SHELXL for refinement (R-factor < 0.05) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. non-active results) be resolved?

Contradictions may arise from:

- Isomer purity : Separate E/Z isomers via preparative HPLC (C18 column, acetonitrile/water gradient) and test individually .

- Assay conditions : Adjust pH (e.g., microbial assays at pH 7.4 vs. acidic tumor microenvironments) and use positive controls (e.g., ciprofloxacin for antimicrobial studies) .

- Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to DNA gyrase (PDB ID: 1KZN) or thioredoxin reductase (PDB ID: 3EAN) .

- DFT calculations : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess redox activity and nucleophilic attack sites .

- MD simulations : Simulate ligand-protein stability over 100 ns to validate binding modes .

Q. How do crystallographic data resolve ambiguities in tautomeric or isomeric forms?

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts in thioxo groups) .

- Twinned data refinement : Use SHELXD for structure solution and SHELXL for anisotropic displacement parameter modeling .

- Validation tools : Check for tautomerism using PLATON’s ADDSYM algorithm .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) at 10–20% w/v to enhance aqueous solubility .

- Prodrug design : Introduce phosphate esters at the hydrazine moiety, cleaved in vivo by phosphatases .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release .

Methodological Challenges

Q. How to address discrepancies in reported synthetic yields (e.g., 40% vs. 70%)?

- Reproducibility checks : Standardize reagent purity (≥99%), solvent dryness (molecular sieves), and inert atmosphere (N2/Ar) .

- Byproduct analysis : Use LC-MS to identify side products (e.g., oxidized thiols) and optimize quenching steps .

Q. What advanced techniques validate the compound’s metal-chelating properties?

- UV-Vis titration : Monitor ligand-to-metal charge transfer (LMCT) bands (λ = 350–450 nm) with Cu(II) or Fe(III) .

- EPR spectroscopy : Detect paramagnetic species (e.g., Cu(II)-complexes with g⊥ ≈ 2.06 and g‖ ≈ 2.25) .

- Isothermal titration calorimetry (ITC) : Measure binding constants (Kd = 10⁻⁶–10⁻⁸ M) .

Data Interpretation and Reporting

Q. How to reconcile conflicting cytotoxicity data across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.